(-)-trans-Permethrin

Toxicology Mammalian Safety Risk Assessment

(-)-trans-Permethrin (CAS 54774-47-9), also designated as (1S)-trans-Permethrin or (-)-trans-NRDC-143, is a single, optically pure stereoisomer within the synthetic pyrethroid class of insecticides, possessing the defined (1S,3R) absolute configuration on its cyclopropane ring. Its primary neurotoxic mechanism involves modulation of voltage-gated sodium channels in target organisms, leading to prolonged depolarization and paralysis.

Molecular Formula C21H20Cl2O3
Molecular Weight 391.3 g/mol
CAS No. 54774-47-9
Cat. No. B1204867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-trans-Permethrin
CAS54774-47-9
Molecular FormulaC21H20Cl2O3
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m0/s1
InChIKeyRLLPVAHGXHCWKJ-PKOBYXMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(-)-trans-Permethrin (CAS 54774-47-9): Definitive Stereoisomer-Specific Procurement Guide


(-)-trans-Permethrin (CAS 54774-47-9), also designated as (1S)-trans-Permethrin or (-)-trans-NRDC-143, is a single, optically pure stereoisomer within the synthetic pyrethroid class of insecticides, possessing the defined (1S,3R) absolute configuration on its cyclopropane ring [1]. Its primary neurotoxic mechanism involves modulation of voltage-gated sodium channels in target organisms, leading to prolonged depolarization and paralysis [2]. As one of four possible permethrin stereoisomers, its specific three-dimensional arrangement distinguishes it critically from the racemic trans mixture and the alternative cis-configuration, resulting in quantifiably distinct physicochemical, toxicokinetic, and biological properties that are essential to control in both research and industrial applications [3].

Why (-)-trans-Permethrin Cannot Be Substituted with Generic cis/trans Mixtures or Single cis Isomers


Commercial 'permethrin' is typically a blend of cis- and trans-diastereomers in ratios such as 25:75 or 40:60 [1]. Substituting such a mixture for pure (-)-trans-permethrin (1S,3R configuration) introduces uncontrolled variables that compromise experimental reproducibility and regulatory compliance. As demonstrated in the evidence below, the cis-isomer is approximately 10-fold more acutely toxic to mammals than the trans-isomer [2] and undergoes hepatic clearance at a rate 2.6 times slower [3]. Furthermore, enantioselective degradation pathways mean that the (R)- and (S)-enantiomers of trans-permethrin exhibit different mineralization rates in environmental matrices [4]. Therefore, using an undefined isomeric composition introduces significant error in toxicological, environmental fate, and pharmacokinetic studies, rendering direct data comparison across studies impossible.

Quantitative Differentiation of (-)-trans-Permethrin (CAS 54774-47-9) vs. In-Class Analogs


Comparative Mammalian Acute Toxicity: Oral LD50 Difference Between cis and trans Isomers in Mice

The acute oral and intravenous toxicity of permethrin isomers in mice demonstrates a stark quantitative difference. The cis-isomer of permethrin exhibits approximately 10-fold higher toxicity than the trans-isomer [1]. Consequently, the toxicity of any permethrin product is directly dependent on its cis:trans ratio, with a 25:75 cis:trans mixture being less toxic than a 40:60 mixture [1]. This confirms that pure trans-permethrin is the less toxic diastereomer for mammalian systems, a critical factor for formulations where reduced non-target organism toxicity is prioritized.

Toxicology Mammalian Safety Risk Assessment

Differential Hepatic Enzyme Induction: Subchronic NOEL Comparison in Rats

In a 28-day subchronic study in rats, the No Observed Effect Level (NOEL) based on liver weight changes and blood chemistry alterations (Cytochrome P450 induction) was determined for individual isomers and a mixture. The trans-isomer demonstrated a significantly higher NOEL (greater than 243 mg/kg) compared to the cis-isomer (60 mg/kg) and the 40:60 cis:trans mixture (118 mg/kg) [1]. This indicates that cis-permethrin is at least 4-fold more potent as a hepatic enzyme inducer than trans-permethrin [1].

Hepatotoxicity Drug Metabolism Regulatory Toxicology

In Vitro Human Hepatocyte Clearance: Metabolic Rate Comparison

The metabolic clearance of individual permethrin isomers differs significantly in human cryopreserved primary hepatocytes. trans-Permethrin is cleared more rapidly than cis-permethrin, with a clearance rate that is 2.6 times higher [1]. Specifically, the intrinsic clearance rates (CLint) were measured as 25.7 ± 0.6 μL/min/10⁶ cells for trans-permethrin and 10.1 ± 0.3 μL/min/10⁶ cells for cis-permethrin [1]. This differential metabolism is a primary determinant of the observed differences in in vivo mammalian toxicity.

Pharmacokinetics In Vitro Metabolism Toxicokinetics

Comparative Aquatic Toxicity: 48-hour LC50 Values in Himedaka (Oryzias latipes)

The acute toxicity of pure cis- and trans-permethrin to the Himedaka fish (Oryzias latipes) was assessed in a 48-hour static exposure. The trans-isomer demonstrated lower acute toxicity than the cis-isomer, with LC50 values of 55 ppb for trans-permethrin compared to 38 ppb for cis-permethrin [1]. Furthermore, the biological concentration factor was more prominent for cis-permethrin, indicating a higher potential for bioaccumulation [1].

Ecotoxicology Aquatic Toxicology Environmental Fate

Comparative Environmental Persistence: Degradation Product Stability in Hydrosoil

The fate of permethrin isomers in aquatic ecosystems shows a clear divergence in long-term persistence. In model outdoor pond studies, cis-permethrin was found to be more persistent in the hydrosoil than trans-permethrin [1]. This observation is supported by broader enantioselective degradation studies showing that the degradation products formed from cis-permethrin are more persistent than those derived from trans-permethrin [2]. This suggests trans-permethrin and its associated metabolites present a lower risk of long-term environmental accumulation.

Environmental Persistence Soil Science Degradation

Targeted Application Scenarios for (-)-trans-Permethrin Based on Empirical Differentiation


1. Definitive Isomer-Specific Analytical Reference Standard for GC/ECD and LC-MS/MS

Commercial permethrin formulations are variable mixtures of cis- and trans-diastereomers, and even 'trans-permethrin' standards may be isomeric mixes. For analytical chemists requiring unambiguous identification and quantification, (-)-trans-permethrin (CAS 54774-47-9) serves as the definitive single-isomer reference standard. Gas chromatographic methods with electron capture detection (GC-ECD) have been developed that provide complete resolution of cis- and trans-permethrin with detection limits as low as 0.1 ng and >90% recovery [1]. Using this pure isomer ensures accurate calibration curves and reliable quantification of trans-specific content in environmental samples (water, soil, sediment), food matrices (olive oil), and biological tissues, avoiding the quantification errors inherent in using undefined isomeric mixtures [2].

2. Reduced-Risk Ecotoxicology and Environmental Fate Modeling

For studies modeling the environmental impact of pyrethroids, (-)-trans-permethrin is the critical compound for assessing the lower-bound risk profile of this chemical class. Its 1.4-fold lower acute aquatic toxicity to fish (LC50 55 ppb vs. 38 ppb for cis) [3] and its reduced persistence in hydrosoil compared to the cis-isomer [4] make it the preferred isomer for research into reduced-risk formulations. Furthermore, because the degradation products from trans-permethrin are less persistent than those from cis-permethrin [5], using the pure trans isomer in fate studies allows for the modeling of a less environmentally persistent endpoint, which is crucial for developing next-generation insecticides and remediation strategies.

3. Isomer-Specific Mammalian Toxicokinetic and Metabolism Studies

The profound difference in metabolic clearance rates between isomers makes (-)-trans-permethrin essential for toxicokinetic research. Its intrinsic clearance in human hepatocytes is 2.6-fold faster than that of cis-permethrin (25.7 vs. 10.1 μL/min/10⁶ cells) [6]. This rapid clearance is a key factor in its 10-fold lower acute mammalian toxicity [7] and its higher NOEL for hepatic effects (>243 mg/kg vs. 60 mg/kg for cis) [8]. Researchers investigating the mechanisms of pyrethroid detoxification, cytochrome P450 induction, or developing physiologically based pharmacokinetic (PBPK) models require the pure trans isomer to accurately parameterize models and avoid the confounding effects of the more toxic and slowly cleared cis-isomer [9].

4. Structure-Activity Relationship (SAR) and Neurotoxicity Research

(-)-trans-Permethrin occupies a unique position in pyrethroid SAR studies. While cis-isomers are generally more potent neurotoxins, (+)-trans-permethrin has been shown to be unique in exhibiting potent insecticidal action with very weak direct nerve action [10]. This disconnect between whole-organism toxicity and direct neuronal effects makes the pure trans isomer a vital tool for dissecting the fundamental structure-activity relationships of pyrethroids. By studying this pure isomer, researchers can separate the contributions of target-site binding from other factors like cuticular penetration and metabolic detoxification, which is not possible when working with cis-isomers or racemic mixtures where potent neurotoxicity is the dominant phenotype [11].

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